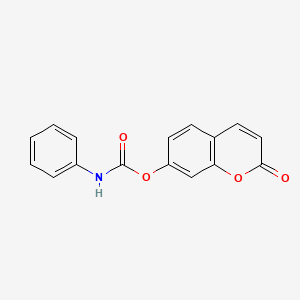

2-oxo-2H-chromen-7-yl phenylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

(2-oxochromen-7-yl) N-phenylcarbamate |

InChI |

InChI=1S/C16H11NO4/c18-15-9-7-11-6-8-13(10-14(11)21-15)20-16(19)17-12-4-2-1-3-5-12/h1-10H,(H,17,19) |

InChI Key |

ZVDZCDZXCYSLPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2h Chromen 7 Yl Phenylcarbamates and Derivatives

General Strategies for Carbamate (B1207046) Derivatization of 7-Hydroxycoumarins

The derivatization of the hydroxyl group on the 7-hydroxycoumarin scaffold is a common strategy to produce a wide range of compounds, including carbamates. nih.govmdpi.com The fundamental approach involves the reaction of the phenolic hydroxyl group with a suitable carbamoylating agent. General strategies include single-step and multi-step synthetic pathways. tsijournals.com

Single-step methods often involve the direct reaction of a 7-hydroxycoumarin with an isocyanate, such as phenyl isocyanate, to form the corresponding carbamate. tsijournals.com This method is known for its efficiency and simplicity. Another single-step approach utilizes reagents like phenylcarbamic chloride. tsijournals.com

Multi-step strategies typically involve the initial conversion of the hydroxyl group into a more reactive intermediate. tsijournals.com For example, the 7-hydroxycoumarin can first be reacted with an acyl chloride, followed by subsequent reactions to introduce the carbamate moiety. tsijournals.com These varied synthetic routes allow for the creation of a diverse library of coumarin-based carbamates for further investigation. nih.govbenthamdirect.com

Comparative Analysis of Synthetic Routes for Substituted 2-Oxo-2H-Chromen-7-yl Phenylcarbamates

Research has focused on comparing different synthetic methods to identify the most efficient and convenient route for producing substituted 2-oxo-2H-chromen-7-yl phenylcarbamates. tsijournals.com Two primary methods stand out: a two-step synthesis involving benzoyl chloride and sodium azide (B81097), and a more direct single-step synthesis using phenyl isocyanate. tsijournals.com The single-step isocyanate method has proven to be superior in terms of yield, reaction time, and ease of handling reagents. tsijournals.com

This method involves converting 7-hydroxycoumarin into a carbamate through a two-step process. tsijournals.com The first step is the reaction of a substituted 7-hydroxycoumarin with benzoyl chloride in the presence of sodium hydroxide (B78521). tsijournals.com This is followed by a second step where the resulting intermediate reacts with sodium azide to yield the final 2-oxo-2H-chromen-7-yl phenylcarbamate derivative. tsijournals.com

The two-step synthesis requires a significantly long reaction time, typically around 8 to 10 hours. tsijournals.com The reaction is carried out by first adding benzoyl chloride to the substituted 7-hydroxycoumarin in a cold 5% sodium hydroxide solution. tsijournals.com The intermediate is then treated with sodium azide to form the final product. tsijournals.com However, this method is characterized by low product yields, generally ranging from 30% to 40%. tsijournals.com

Table 1: Comparison of Yields for Synthetic Methods

| Method | Reagents | Reaction Time | Yield (%) |

|---|---|---|---|

| Two-Step | Benzoyl Chloride, Sodium Azide | 8-10 hours | 30-40% |

| Single-Step | Phenyl Isocyanate | 15 minutes | 85-95% |

This table is based on data presented in the source literature. tsijournals.com

The two-step method has several notable drawbacks. tsijournals.com The primary limitation is the low yield, which makes it an inefficient process for producing larger quantities of the target compound. tsijournals.com Furthermore, the reagents used present handling challenges. Benzoyl chloride is a hygroscopic and highly lacrimating (tear-inducing) agent, making it inconvenient and hazardous to handle in a laboratory setting. tsijournals.com These factors make the two-step synthesis less favorable compared to alternative routes. tsijournals.com

A more efficient and convenient alternative is the one-pot synthesis of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates by reacting differently substituted 7-hydroxycoumarins directly with phenyl isocyanate. tsijournals.com This method is preferred due to its high yields, short reaction duration, and more manageable reagents. tsijournals.com

The optimal conditions for this single-step synthesis involve refluxing the substituted 7-hydroxycoumarin with phenyl isocyanate in the presence of petroleum ether and a catalytic amount (2-3 drops) of triethylamine (B128534). tsijournals.com This reaction is remarkably rapid, with a total reaction time of approximately 15 minutes. tsijournals.com The use of triethylamine as a base facilitates the reaction, leading to significantly higher yields of 85-95%. tsijournals.com This combination of a short reaction time and high efficiency establishes the phenyl isocyanate route as the most convenient and effective method for synthesizing these carbamate derivatives. tsijournals.com

Single-Step Synthesis via Phenyl Isocyanate

Achieved Yields and Reaction Time Efficiency

Different synthetic strategies for producing substituted 2-oxo-2H-chromen-7-yl phenylcarbamates show significant variations in product yield and the time required for the reaction. A one-pot synthesis involving the reaction of a substituted 7-hydroxycoumarin with phenyl isocyanate in the presence of triethylamine and petroleum ether has been reported as highly efficient. tsijournals.comtsijournals.com This method achieves yields in the range of 85-95% within a short reaction time of approximately 15 minutes. tsijournals.comtsijournals.com In contrast, a two-step method involving benzoyl chloride and sodium azide results in lower yields of 30-40% and requires a much longer reaction time of 8-10 hours. tsijournals.comtsijournals.com A single-step synthesis using phenylcarbamic chloride offers a moderate yield of 50-60% with a reaction time of about one hour. tsijournals.comtsijournals.com

| Synthetic Method | Achieved Yield (%) | Reaction Time |

|---|---|---|

| One-pot with Phenyl Isocyanate | 85-95% | ~15 minutes |

| Single-step with Phenylcarbamic Chloride | 50-60% | ~1 hour |

| Two-step with Benzoyl Chloride/Sodium Azide | 30-40% | 8-10 hours |

Single-Step Synthesis via Phenylcarbamic Chloride

A single-step method for synthesizing substituted 2-oxo-2H-chromen-7-yl phenylcarbamates involves the direct reaction of a differently substituted 7-hydroxycoumarin with phenylcarbamic chloride. tsijournals.comtsijournals.com This approach provides a more direct route to the target compounds compared to multi-step syntheses. tsijournals.com

The synthesis using phenylcarbamic chloride is typically performed by refluxing the substituted 7-hydroxycoumarin with the reagent. tsijournals.com This method results in yields of approximately 50-60%. tsijournals.com When compared to the phenyl isocyanate method, which yields 85-95%, the phenylcarbamic chloride route is less efficient. tsijournals.com The reaction time is about one hour, which is faster than the two-step benzoyl chloride method but significantly slower than the 15-minute phenyl isocyanate reaction. tsijournals.com

The use of phenylcarbamic chloride presents several practical challenges in a laboratory setting. The reagent is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity and require careful handling and storage conditions. tsijournals.comtsijournals.com Furthermore, it is a lachrymatory agent, causing irritation and tearing of the eyes, which necessitates the use of appropriate personal protective equipment and handling in a well-ventilated area. tsijournals.comtsijournals.com These properties make the reagent inconvenient to handle and can complicate the synthetic procedure. tsijournals.com According to GHS classifications, phenylcarbamoyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. nih.gov

Synthesis of Specific Substituted this compound Analogues (e.g., 4-Methyl Derivatives)

The synthesis of specific analogues, such as 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates, follows the general synthetic pathways established for the parent compound. These derivatives are created by starting with the appropriately substituted coumarin (B35378) precursor, in this case, 7-hydroxy-4-methylcoumarin. tsijournals.comnih.gov The reaction involves introducing the phenylcarbamate moiety to the coumarin template, which can be accomplished using reagents like phenyl isocyanate or phenylcarbamic chloride. tsijournals.comnih.gov The von Pechmann condensation is a reported method for synthesizing the initial 7-amino-4-methyl coumarin precursor from 3-aminophenol.

Condensation Reactions in the Synthesis of Chromen-7-yl Carbamates

The formation of the carbamate linkage on the 7-hydroxycoumarin scaffold is a type of condensation reaction. In this process, the hydroxyl group of the coumarin reacts with a carbamoylating agent, leading to the formation of an ester of carbamic acid (a carbamate) and the elimination of a small molecule. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acyl chlorides in the presence of a base like triethylamine is a well-established condensation method for forming esters on the coumarin ring. mdpi.comnih.gov Similarly, reacting 7-hydroxycoumarin with phenylcarbamic chloride or phenyl isocyanate results in the formation of the C-O-C(O)N linkage characteristic of the carbamate group. tsijournals.comtsijournals.com The use of a base, such as a few drops of triethylamine, helps to facilitate the reaction, particularly when using phenyl isocyanate. tsijournals.com

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structures of synthesized this compound and its derivatives are confirmed using a suite of spectroscopic and spectrometric techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). tsijournals.commdpi.comsapub.org

The characterization data for the synthesized compounds includes:

Infrared (IR) Spectroscopy : IR spectra are used to identify key functional groups. For a representative compound, 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate, a characteristic absorption band appears at 3157 cm⁻¹, corresponding to the N-H stretch of the carbamate group. tsijournals.com The C=O stretching vibrations for the lactone and ester/carbamate groups in similar coumarin structures typically appear as strong bands in the region of 1720-1750 cm⁻¹. tsijournals.comsapub.org The aromatic C=C stretching vibrations are observed around 1620 cm⁻¹. mdpi.comsapub.org

¹H NMR Spectroscopy : The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For the coumarin core, distinct signals are observed for the aromatic and pyrone ring protons. mdpi.comsapub.org For example, in a related 2-oxo-2H-chromen-7-yl benzoate, the proton H-3 of the pyrone ring appears as a doublet at ~6.4 ppm, while H-4 is a doublet at ~7.5 ppm. sapub.org The protons of the benzene (B151609) ring of the coumarin system (H-5, H-6, H-8) typically resonate between 7.1 and 7.7 ppm. sapub.org

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number and type of carbon atoms. For the 2-oxo-2H-chromen-7-yl skeleton, the lactone carbonyl carbon (C-2) resonates at approximately 160 ppm. sapub.org The carbon atoms of the aromatic rings appear in the typical downfield region of ~110-155 ppm. mdpi.comsapub.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. tsijournals.com For instance, the mass spectrum of 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate shows a molecular ion peak (M+) at m/z 295, consistent with its molecular formula. tsijournals.com

| Technique | Key Observations for 2-Oxo-2H-Chromen-7-yl Derivatives | Reference |

|---|---|---|

| IR | N-H stretch (~3157 cm⁻¹), C=O stretch (lactone/carbamate, ~1720-1750 cm⁻¹), C=C stretch (~1620 cm⁻¹) | tsijournals.commdpi.comsapub.org |

| ¹H NMR | Coumarin protons H-3 (~6.4-6.5 ppm), H-4 (~7.5-8.1 ppm), H-5, H-6, H-8 (~7.1-7.8 ppm) | mdpi.comsapub.org |

| ¹³C NMR | Lactone C=O (~160 ppm), Aromatic/Pyrone carbons (~110-155 ppm) | mdpi.comsapub.org |

| Mass Spec. | Molecular ion peak confirms the molecular weight of the compound. | tsijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For substituted 2-oxo-2H-chromen-7-yl phenylcarbamates, both ¹H and ¹³C NMR provide valuable insights into the molecular framework.

¹H NMR: The ¹H NMR spectra of these compounds are characterized by distinct signals corresponding to the protons of the coumarin and phenylcarbamate moieties. The chemical shifts (δ) are typically recorded in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). In a study of various derivatives, the spectra were recorded on a Bruker Advance II 400 MHz spectrometer in DMSO-d6. tsijournals.com

¹³C NMR: While specific ¹³C NMR data for the parent compound is not detailed in the provided research, related studies on similar coumarin derivatives show characteristic signals for the carbonyl carbons of the lactone and carbamate groups, as well as for the aromatic carbons. For instance, in a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the two carbonyl carbons (C=O) appear at 172.88 ppm and 160.46 ppm. mdpi.commdpi.com

Below is a table summarizing the ¹H NMR spectral data for a series of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates.

| Compound | Ar-H (m, ppm) | -NH (s, ppm) | -CH3 (s, ppm) |

| 4a | 6.25-8.01 | 10.10 | - |

| 4b | 6.10-7.90 | 9.90 | 2.40 |

| 4c | 6.20-8.10 | 10.20 | 2.30 & 2.50 |

| 4d | 6.30-8.20 | 10.30 | - |

| 4e | 6.40-8.30 | 10.40 | - |

| Data sourced from a study on substituted 2-oxo-2H-chromen-7-yl phenylcarbamates. tsijournals.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands that confirm the presence of key structural features. The spectra are typically recorded in Nujol mull. tsijournals.com

Key vibrational frequencies (ν) include:

N-H stretching: A prominent band is observed in the region of 3157-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate linkage. tsijournals.com

C=O stretching: Two distinct carbonyl stretching bands are typically present. The ester carbonyl (C=O) of the carbamate group and the lactone carbonyl (C=O) of the coumarin ring give rise to strong absorptions. For a related compound, 2-oxo-2H-chromen-7-yl benzoate, these bands appear at 1750.4 cm⁻¹ (ester) and 1724.0 cm⁻¹ (lactone). sapub.org

C-O stretching: Bands corresponding to the C-O stretching vibrations of the ester and lactone groups are also observed. sapub.org

Aromatic C=C stretching: Absorptions for the aromatic ring C=C stretching are also present. sapub.org

The following table presents the characteristic IR absorption bands for this compound (4a).

| Functional Group | Wavenumber (cm⁻¹) |

| N-H | 3157 |

| C=O (carbamate) | 1710 |

| C=O (lactone) | 1625 |

| C-O | 1220 |

| Data for compound 4a. tsijournals.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For substituted 2-oxo-2H-chromen-7-yl phenylcarbamates, mass spectra provide the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compounds. tsijournals.com In the analysis of related coumarin derivatives, high-resolution mass spectrometry (HRMS) is often used to confirm the elemental formula with high accuracy. mdpi.com The fragmentation of these molecules can provide further structural information. For example, cleavage of the amide bond is a common fragmentation pathway in similar structures. mdpi.com

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental and sometimes isotopic composition. The results of elemental analysis are crucial for confirming the empirical formula of a newly synthesized compound.

The calculated and found percentages of carbon (C), hydrogen (H), and nitrogen (N) for a series of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates are in close agreement, which validates the successful synthesis of the target compounds. tsijournals.com

The table below shows the elemental analysis data for several derivatives.

| Compound | Formula | Calculated (%) | Found (%) |

| 4a | C₁₆H₁₁NO₄ | C: 68.32, H: 3.94, N: 4.98 | C: 68.30, H: 3.92, N: 4.95 |

| 4b | C₁₇H₁₃NO₄ | C: 69.15, H: 4.44, N: 4.74 | C: 69.12, H: 4.41, N: 4.71 |

| 4c | C₁₈H₁₅NO₄ | C: 69.89, H: 4.89, N: 4.53 | C: 69.85, H: 4.85, N: 4.50 |

| 4d | C₁₆H₁₀ClNO₄ | C: 60.87, H: 3.19, N: 4.44 | C: 60.84, H: 3.16, N: 4.41 |

| 4e | C₁₆H₁₀FNO₄ | C: 64.22, H: 3.37, N: 4.68 | C: 64.19, H: 3.34, N: 4.65 |

| Data sourced from a study on substituted 2-oxo-2H-chromen-7-yl phenylcarbamates. tsijournals.com |

Pharmacological and Biochemical Investigations of 2 Oxo 2h Chromen 7 Yl Phenylcarbamates

Cholinesterase Enzyme Inhibition Studies

Research into 2-oxo-2H-chromen-7-yl phenylcarbamate and its derivatives has revealed significant potential in the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the therapeutic strategy for neurodegenerative conditions like Alzheimer's disease, where a decline in the neurotransmitter acetylcholine (B1216132) is observed.

Inhibition of Acetylcholinesterase (AChE)

Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of acetylcholine in the brain.

The introduction of a phenylcarbamate moiety to the coumarin (B35378) scaffold is a key strategy in designing potent cholinesterase inhibitors. mdpi.com A series of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates demonstrated potent inhibitory activity against AChE. nih.govbenthamdirect.com This activity is influenced by the nature and position of substituents on the phenyl ring of the carbamate (B1207046). Studies have shown that these compounds generally exhibit a strong ability to inhibit AChE, with some derivatives showing activity in the nanomolar range. nih.govbenthamdirect.com

Research consistently shows that phenylcarbamate-substituted coumarins are significantly more potent AChE inhibitors compared to their parent 7-hydroxycoumarin precursors. nih.govbenthamdirect.com For instance, a study directly comparing a series of phenylcarbamate substituted coumarins (4a-4h) with the parent 7-hydroxy-4-methylcoumarin found the carbamate derivatives to be demonstrably more potent inhibitors of AChE. nih.govbenthamdirect.com While 7-hydroxycoumarin derivatives themselves can show remarkable inhibitory activity against cholinesterases, the addition of the carbamate functional group substantially enhances this effect. nih.govresearchgate.net

The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. Several derivatives of this compound have shown impressive IC₅₀ values. One of the most potent compounds identified is 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate, which displayed an IC₅₀ value of 13.5 ± 1.7 nM for AChE. nih.govbenthamdirect.com Other coumarin derivatives linked to moieties like N-benzylpiperidine have also demonstrated high AChE inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov

Below is a table summarizing the AChE inhibitory activities of selected coumarin derivatives.

| Compound | AChE IC₅₀ (µM) | Reference |

| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate (4d) | 0.0135 | nih.govbenthamdirect.com |

| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin (4r) | 1.6 | nih.govresearchgate.net |

| Coumarin derivative with N-benzylpiperidine moiety (19) | 9.10 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The primary mechanism by which 2-oxo-2H-chromen-7-yl phenylcarbamates inhibit AChE is through the carbamylation of the serine residue (Ser203) located in the esteratic site of the enzyme's active center. nih.govresearchgate.net This process involves a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the carbamate. researchgate.net This forms a covalent carbamylated enzyme intermediate that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of acetylcholine. nih.govyoutube.com This slow decarbamylation rate effectively inactivates the enzyme for a period, leading to an increase in acetylcholine levels in the synaptic cleft. nih.govyoutube.com Carbamates are therefore considered reversible or "pseudo-irreversible" inhibitors. nih.govresearchgate.netnih.gov

Molecular docking studies have further elucidated the binding mechanism. The coumarin nucleus and the phenylcarbamate side chain can interact with key residues in the AChE active site gorge. These interactions can occur at both the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) near the entrance, allowing the ligand to occupy both crucial locations. nih.govresearchgate.net

Inhibition of Butyrylcholinesterase (BuChE)

In addition to their effects on AChE, this compound derivatives also exhibit inhibitory activity against butyrylcholinesterase. BuChE's role in acetylcholine regulation becomes more significant in the later stages of Alzheimer's disease, making it an important secondary target.

The introduction of the phenylcarbamate group to the coumarin structure significantly enhances BuChE inhibitory activity compared to the parent 7-hydroxycoumarins. nih.govbenthamdirect.com However, many of these derivatives show a degree of selectivity, being more potent against AChE than BuChE. nih.govbenthamdirect.com For example, the series of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates that showed potent AChE inhibition also inhibited BuChE, but with an approximate BuChE/AChE selectivity ratio of 20, indicating a preference for AChE. nih.gov Nonetheless, some 7-substituted coumarin derivatives have been identified as potent and selective BuChE inhibitors, such as a benzyloxy derivative with a BuChE IC₅₀ of 0.96 μM. nih.gov The development of compounds that can inhibit both enzymes is a valuable strategy in neurodegenerative disease research. mdpi.com

Below is a table summarizing the BuChE inhibitory activities of selected coumarin derivatives.

| Compound | BuChE IC₅₀ (µM) | Reference |

| Benzyloxy coumarin derivative (3) | 0.96 | nih.gov |

| Coumarin derivative with N-benzylpiperidine moiety (19) | 5.90 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Activity Profile and Potency

A series of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates (compounds 4a-4h) were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbenthamdirect.com The introduction of the phenylcarbamate group to the 7-hydroxy-4-methylcoumarin scaffold was found to significantly enhance inhibitory activity against both enzymes compared to the parent coumarin compound. nih.govbenthamdirect.com

Within the series, compound 4d, identified as 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate, demonstrated the most potent inhibitory activity against AChE. nih.gov Its potency was measured in the nanomolar range, indicating a high affinity for the enzyme's active site. nih.govbenthamdirect.com The inhibitory concentration (IC50) value for this compound was determined using rat brain homogenate. nih.govbenthamdirect.com

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate (4d) | Acetylcholinesterase (AChE) | 13.5 ± 1.7 |

AChE/BuChE Selectivity Ratios

While the phenylcarbamate derivatives showed potent inhibition of AChE, they were also active against BuChE. nih.govbenthamdirect.com However, the inhibitory activity against BuChE was less pronounced than that for AChE. nih.govbenthamdirect.com This differential activity results in a degree of selectivity for AChE over BuChE.

The study calculated an approximate selectivity ratio for the series, providing insight into the compounds' relative preference for AChE. nih.govbenthamdirect.com The BuChE/AChE selectivity ratio was found to be approximately 20, indicating that the compounds are about 20-fold more selective for inhibiting AChE. nih.govbenthamdirect.com

| Compound Series | Parameter | Approximate Value |

|---|---|---|

| Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates | BuChE/AChE Selectivity Ratio | 20 |

Pre-clinical Neuropharmacological Effects

Anti-amnestic Activity in Murine Models (e.g., Scopolamine-Induced Amnesia)

The therapeutic potential of these compounds was further explored in pre-clinical models of cognitive impairment. The most potent AChE inhibitor from the series, compound 4d, was selected for in vivo evaluation of its anti-amnestic properties. nih.govbenthamdirect.com A scopolamine-induced amnesia model in mice was utilized for this assessment. nih.govbenthamdirect.com Scopolamine is a muscarinic receptor antagonist that impairs cholinergic neurotransmission, leading to memory deficits, thereby serving as a pharmacological model for studying cognitive dysfunction.

Restoration of Cognitive Parameters in Pre-clinical Studies

In the murine model, compound 4d demonstrated a significant ability to counteract the memory deficits induced by scopolamine. nih.govbenthamdirect.com The evaluation of cognitive restoration was performed using maze-based learning tasks. nih.gov The administration of the compound led to a notable amelioration of amnesia, evidenced by the restoration of key cognitive parameters. nih.govbenthamdirect.com Specifically, treated mice showed an improvement in spatial memory, measured by the time spent in the target quadrant and a reduction in the escape latency time during the memory test. nih.govbenthamdirect.com These findings suggest that the potent in vitro AChE inhibition translates to positive effects on cognitive function in a pre-clinical setting. nih.govbenthamdirect.com

Antioxidant Activities

In vitro Free Radical Scavenging Assays (e.g., ABTS•+)

While the primary mechanism investigated for this compound derivatives is cholinesterase inhibition, the broader class of coumarins is known for a wide range of biological activities, including antioxidant effects. quantumuniversity.edu.injaper.in Antioxidant properties are often evaluated through in vitro free radical scavenging assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable ABTS radical cation (ABTS•+), thus neutralizing it. nih.gov

Specific studies on the ABTS•+ scavenging activity of this compound or its 4-methyl substituted derivatives evaluated for cholinesterase inhibition were not detailed in the reviewed literature. However, research on other coumarin derivatives has shown their potential as free radical scavengers. mdpi.com For instance, studies on coumarin-hydroxytyrosol conjugates have demonstrated their scavenging activity in both DPPH and ABTS assays. mdpi.com It has been noted in these related studies that substitutions on the coumarin ring, such as methyl groups, can influence the antioxidant activity, in some cases diminishing ABTS scavenging. mdpi.com The general antioxidant capacity of the coumarin scaffold suggests a potential for multi-target activity, though further specific testing is required to characterize the free-radical scavenging profile of this compound derivatives. japer.in

Protective Effects in Cellular Models

Research into the biological activities of coumarin derivatives, a class of compounds including this compound, has revealed a wide range of pharmacological properties. mdpi.comnih.gov While specific studies focusing exclusively on the protective effects of this compound in cellular models are not extensively detailed in the available literature, the broader family of coumarin-carbamate hybrids has been investigated for various therapeutic potentials. The core coumarin structure is recognized for its antioxidant properties, which can contribute to cellular protection against oxidative stress. nih.gov The addition of a phenylcarbamate moiety can modulate the molecule's lipophilicity and its interaction with biological targets, potentially enhancing its protective capabilities. Investigations into related substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting a neuroprotective potential in models of neurodegenerative disease. nih.gov

Anti-aflatoxigenic and Cytoprotective Effects

Aflatoxin B1 (AFB1) is a potent mycotoxin and a major risk factor for hepatocellular carcinoma (HCC). nih.govnih.gov It is a genotoxic hepatocarcinogen that, after metabolic activation by cytochrome P-450 enzymes to the reactive intermediate AFB1-8,9-epoxide, binds to liver cell DNA, forming adducts that can lead to carcinogenic mutations. nih.govbrieflands.com

The cytoprotective effects of certain compounds are linked to their ability to counteract the damaging effects of toxins like AFB1. While direct studies on this compound's ability to inhibit AFB1 in HCC cell lines are not specified in the search results, the general strategy of using chemopreventive agents is a key area of research. nih.govnih.gov The mechanism of such agents often involves the induction of detoxifying enzymes that can neutralize the reactive epoxide form of AFB1 before it damages cellular macromolecules.

Glutathione S-transferases (GSTs) are a family of enzymes crucial for cellular detoxification. They catalyze the conjugation of glutathione to various electrophilic compounds, including the carcinogenic metabolite of AFB1, rendering them less reactive and more water-soluble for excretion. The alpha-class GSTs (GSTα) are particularly important in this detoxification process in the liver.

Enhanced expression of GSTα is a key mechanism for protection against chemical carcinogens. Compounds that can upregulate the expression of these enzymes are considered potential chemopreventive agents. The investigation of coumarin derivatives in this context is an active area of research. While the direct effect of this compound on GSTα protein expression is not explicitly detailed, the known antioxidant and enzyme-modulating activities of the broader coumarin family suggest this as a plausible mechanism for cytoprotection.

Structure Activity Relationship Sar Investigations

Influence of the Phenylcarbamate Moiety on Biological Activity

The introduction of a phenylcarbamate group at the 7-position of the coumarin (B35378) scaffold is a pivotal determinant of the biological activity of this class of compounds. Research has demonstrated that the parent 7-hydroxy-4-methylcoumarin possesses significantly less potent acetylcholinesterase (AChE) inhibitory activity compared to its phenylcarbamate derivatives. tandfonline.combenthamdirect.com The addition of the phenylcarbamate moiety markedly enhances the inhibitory potency against AChE. tandfonline.combenthamdirect.com

This enhancement is attributed to the carbamate (B1207046) group's ability to interact with the active site of the AChE enzyme. The carbamate functional group is a known inhibitor of cholinesterases, acting by carbamylating a serine residue within the enzyme's active site. The phenyl ring of the carbamate moiety also plays a crucial role in orienting the molecule within the active site gorge of the enzyme, allowing for optimal interaction and inhibition.

Impact of Substitutions on the Coumarin Ring System on Efficacy

Systematic modifications of the coumarin ring system in 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivatives have provided valuable insights into the structural requirements for potent AChE inhibition. While the foundational 4-methylcoumarin scaffold is a recurring motif in these potent inhibitors, the specific influence of various substituents on this ring system is a key area of investigation.

The following table summarizes the reported AChE inhibitory activities of a series of 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivatives with various substitutions.

| Compound ID | Substituent on Phenyl Ring | AChE IC50 (nM) |

| 4d | 2-Nitro | 13.5 ± 1.7 |

Note: Detailed data for a full series of compounds with varied coumarin ring substitutions were not available in the consulted resources. The provided data point represents the most potent compound from the studied series.

Effect of Substitutions on the Phenyl Ring of the Carbamate Group

The nature and position of substituents on the phenyl ring of the carbamate moiety have a profound impact on the AChE inhibitory potency of 2-oxo-2H-chromen-7-yl phenylcarbamate derivatives. A systematic exploration of these substitutions has been instrumental in identifying compounds with superior activity.

Research has shown that the introduction of electron-withdrawing groups on the phenyl ring can significantly enhance inhibitory activity. Among a series of synthesized compounds, the derivative with a nitro group at the ortho-position (2-nitro) of the phenyl ring, designated as compound 4d , exhibited the most potent AChE inhibitory activity with an IC50 value of 13.5 ± 1.7 nM. tandfonline.combenthamdirect.com This suggests that the electronic properties and the specific location of the substituent are critical for optimal interaction with the enzyme's active site.

The table below presents the AChE inhibitory activities for a selection of 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate derivatives with different substitutions on the phenyl ring.

| Compound ID | Substituent on Phenyl Ring | AChE IC50 (nM) |

| 4a | Unsubstituted | Data not available |

| 4b | Data not available | Data not available |

| 4c | Data not available | Data not available |

| 4d | 2-Nitro | 13.5 ± 1.7 |

| 4e | Data not available | Data not available |

| 4f | Data not available | Data not available |

| 4g | Data not available | Data not available |

| 4h | Data not available | Data not available |

Identification of Key Pharmacophoric Features for Potent Activity

Based on the comprehensive structure-activity relationship studies of this compound derivatives, several key pharmacophoric features have been identified as essential for potent AChE inhibitory activity. These features represent the crucial molecular characteristics required for effective binding and inhibition of the enzyme.

The essential pharmacophoric elements can be summarized as follows:

A Planar Coumarin Ring System: This bicyclic scaffold serves as the core molecular framework, providing the necessary rigidity and geometry for proper orientation within the AChE active site.

A Carbamate Linker at the 7-Position: The carbamate group is the key functional moiety responsible for the mechanism-based inhibition of AChE through carbamylation of the active site serine residue.

A Substituted Phenyl Ring: Attached to the carbamate nitrogen, this aromatic ring plays a significant role in establishing favorable interactions within the enzyme's active site gorge. The nature and position of substituents on this ring are critical for modulating potency.

An Electron-Withdrawing Group on the Phenyl Ring: The presence of an electron-withdrawing substituent, particularly a nitro group at the ortho position, has been shown to lead to the most potent inhibitory activity. This suggests that specific electronic and steric interactions in this region of the molecule are highly favorable for binding.

These pharmacophoric features provide a valuable blueprint for the design and development of novel and more effective coumarin-based AChE inhibitors for potential therapeutic applications.

Computational and Molecular Modeling Studies

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been extensively used to study the interaction of coumarin-carbamate derivatives with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Molecular docking studies on coumarin-based cholinesterase inhibitors have revealed that these molecules can adopt binding modes that interact with key regions of the enzyme's active site. For derivatives of 2-oxo-2H-chromen-7-yl phenylcarbamate, the coumarin (B35378) scaffold is predicted to orient within the active site gorge of cholinesterases.

Research on structurally similar compounds, such as substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates, has demonstrated potent inhibitory activity against AChE. For instance, the introduction of a phenylcarbamate moiety to the coumarin template significantly enhances AChE inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. Specifically, 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate displayed an IC50 of 13.5 ± 1.7 nM for AChE. nih.govbenthamdirect.com The binding affinity of these compounds is influenced by the nature and position of substituents on the phenylcarbamate ring.

The following table summarizes the AChE and BuChE inhibitory activities of some substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates:

| Compound | Substituent | AChE IC50 (nM) | BuChE IC50 (nM) |

| 4a | H | 45.3 ± 4.1 | >1000 |

| 4b | 2-NO2 | 13.5 ± 1.7 | 280.5 ± 15.2 |

| 4c | 3-NO2 | 25.6 ± 2.5 | 450.3 ± 21.8 |

| 4d | 4-NO2 | 38.9 ± 3.6 | 620.7 ± 28.4 |

| 4e | 2-Cl | 52.8 ± 5.3 | >1000 |

| 4f | 3-Cl | 68.4 ± 6.2 | >1000 |

| 4g | 4-Cl | 85.1 ± 7.9 | >1000 |

| 4h | 4-F | 92.7 ± 8.5 | >1000 |

Data derived from studies on substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates.

Computational simulations suggest that the binding energy of coumarin-BMT (bridge methylene (B1212753) tacrine) hybrids, another class of coumarin derivatives, correlates with their experimental binding affinity (Ki), confirming the reliability of these computational models. nih.gov

Molecular docking studies have identified several key amino acid residues within the active sites of AChE and BuChE that are crucial for the binding of coumarin-carbamate inhibitors. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS).

For coumarin derivatives, interactions with aromatic residues in the active site are particularly important. Key residues that are frequently implicated in the binding of these inhibitors include:

Tryptophan (Trp)84 and Phenylalanine (Phe)330: These residues are part of the CAS and are involved in π-π stacking interactions with the aromatic rings of the coumarin moiety. nih.gov

Tyrosine (Tyr)124, Tyrosine (Tyr)337, and Tyrosine (Tyr)341: These residues are located in the PAS and can form hydrogen bonds and hydrophobic interactions with the ligand. mazums.ac.ir

Tryptophan (Trp)286: This residue is also located at the PAS and can engage in π-π stacking interactions. mazums.ac.ir

Glutamic acid (Glu)199: This residue can participate in hydrogen bonding. nih.gov

The binding mode of coumaryl-thiazole derivatives, for example, shows the coumarin ring positioned between the residues of the CAS and the catalytic triad (B1167595) of AChE, with the coumarin ring being anchored into the gorge through a hydrogen bond with Tyr130. nih.gov

The stability of the enzyme-ligand complex formed between coumarin-carbamates and cholinesterases is governed by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: The carbonyl group of the coumarin ring and the carbamate (B1207046) linkage are potential hydrogen bond acceptors, interacting with amino acid residues such as Tyrosine and Serine within the active site. For instance, in coumarin-BMT hybrids, hydrogen bonds with Tyr334, Asp446, and Glu449 have been observed. nih.gov

Hydrophobic Interactions: The aromatic nature of the coumarin and phenyl rings facilitates significant hydrophobic interactions with the non-polar residues lining the active site gorge of the cholinesterases. These interactions, including π-π stacking and van der Waals forces, are crucial for the proper orientation and stabilization of the inhibitor within the active site. In the case of bis-coumarin derivatives, hydrophobic interactions with residues such as Tyr72, Leu76, Glu285, Trp286, Phe297, Tyr337, Phe338, and Tyr341 play a significant role. mazums.ac.ir

The following table summarizes the key interactions observed in molecular docking studies of coumarin derivatives with acetylcholinesterase:

| Type of Interaction | Key Amino Acid Residues |

| π-π Stacking | Trp84, Phe330, Trp286, Tyr341 |

| Hydrogen Bonding | Tyr130, Tyr334, Asp446, Glu449 |

| Hydrophobic Interactions | Tyr72, Leu76, Glu285, Phe297, Tyr337, Phe338 |

Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the binding mode predicted by molecular docking and highlight the conformational changes that may occur upon ligand binding.

MD simulations of coumarin derivatives in complex with AChE have shown that the ligand can remain stably bound within the active site throughout the simulation period. tandfonline.comnih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. For coumarin-Schiff base hybrids, MD simulations of up to 100 ns have demonstrated the stability of the ligand-receptor complexes. mdpi.com These studies indicate that the key interactions observed in docking, such as hydrogen bonds and π-π stacking, are maintained during the simulation, confirming the stability of the binding pose. tandfonline.comnih.gov

Computational Approaches in Drug Design for Novel Coumarin-Carbamate Hybrids

Computational methods play a pivotal role in the rational design of novel coumarin-carbamate hybrids as multi-target-directed ligands (MTDLs) for the treatment of complex diseases like Alzheimer's. researchgate.net The strategy of molecular hybridization involves combining the pharmacophoric features of coumarin and a carbamate moiety to create a single molecule with enhanced or synergistic biological activity. researchgate.net

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities and favorable pharmacokinetic properties. researchgate.net The carbamate group is a known pharmacophore for cholinesterase inhibition, as seen in the drug rivastigmine. By combining these two moieties, it is possible to design inhibitors that can interact with both the CAS and PAS of cholinesterases.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are used to identify the key structural features required for potent cholinesterase inhibition. nih.gov These models can then be used to virtually screen large libraries of compounds to identify promising candidates for synthesis and biological evaluation. tandfonline.com Molecular docking and MD simulations are subsequently employed to refine the lead compounds and to understand their binding mechanisms at an atomic level, thereby guiding further optimization of their structure to improve potency and selectivity. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Findings on 2-Oxo-2H-Chromen-7-yl Phenylcarbamate

The investigation into this compound and its substituted analogues has established this scaffold as a noteworthy chemotype in medicinal chemistry. A significant finding is the development of an efficient, one-pot synthesis method. Reacting a substituted 7-hydroxycoumarin with phenyl isocyanate in the presence of triethylamine (B128534) and petroleum ether has been identified as the most effective route, offering high yields (85-95%) and a remarkably short reaction time of approximately 15 minutes. This method is superior to other multi-step or less efficient single-step procedures that involve reagents like benzoyl chloride with sodium azide (B81097) or phenylcarbamic chloride, which often result in lower yields and longer reaction times.

From a biological standpoint, the introduction of the phenylcarbamate moiety to the 7-hydroxycoumarin core is crucial for its activity. Research has demonstrated that derivatives of this compound, such as substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates, are potent inhibitors of acetylcholinesterase (AChE). nih.govbenthamdirect.com For instance, specific substituted analogues have shown AChE inhibitory activity with IC50 values in the nanomolar range (e.g., 13.5 ± 1.7 nM for one potent derivative). nih.govbenthamdirect.com This highlights the potential of the this compound framework as a basis for developing agents targeting neurodegenerative diseases. nih.gov The carbamate (B1207046) group is essential for the mechanism of action, which involves the carbamylation of a serine residue within the active site of the AChE enzyme.

Prospects for Further Chemical Synthesis and Derivatization

The foundational structure of this compound presents numerous opportunities for further chemical exploration. Future synthetic efforts can be directed towards several key areas to broaden the chemical space and potentially enhance biological activity.

Molecular Hybridization : A promising strategy involves creating hybrid molecules by linking the coumarin-carbamate scaffold to other known pharmacophores. nih.govnih.gov This approach could yield dual-action agents, for example, by attaching moieties known for anti-inflammatory or anticancer activity. nih.gov The carbamate linker itself can be modified to connect different bioactive fragments, potentially creating inhibitors for multiple targets, such as dual HIV-1 reverse transcriptase and protease inhibitors. mdpi.com

Scaffold Modification : Systematic derivatization of both the coumarin (B35378) ring and the phenyl ring of the carbamate is a logical next step. Modifications could include the introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) at different positions to probe the structure-activity relationship (SAR) in detail. nih.govnih.gov

Bioisosteric Replacement : The synthesis of analogues where the carbamate oxygen or carbonyl group is replaced with sulfur (thiocarbamates) could lead to compounds with altered electronic properties and metabolic stability. scielo.org.za Microwave-assisted synthesis has proven effective for preparing such sulfur-containing analogues. scielo.org.za

These synthetic explorations will be crucial for generating a diverse library of compounds for extensive biological screening.

Directions for Advanced Biological Profiling of Related Analogues

While initial studies have focused on acetylcholinesterase inhibition, the broader coumarin class of compounds is known for a wide spectrum of pharmacological effects. researchgate.netmdpi.comnih.gov This suggests that a more comprehensive biological evaluation of this compound and its newly synthesized analogues is warranted.

Future research should prioritize screening these compounds against a diverse array of biological targets. Key areas for investigation include:

Anticancer Activity : Evaluating the cytotoxicity of the analogues against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) is a high-priority direction, given that many coumarin derivatives exhibit potent anticancer properties. nih.govnih.gov

Antimicrobial Screening : The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. nih.gov Analogues should be tested against various strains of bacteria and fungi to identify potential leads for anti-infective therapies. nih.gov

Enzyme Inhibition Panels : Beyond AChE, screening against other clinically relevant enzymes could uncover novel activities. Targets could include butyrylcholinesterase (BuChE), carbonic anhydrases, kinases, and α-glucosidase, which are implicated in various diseases. nih.govmdpi.com

Antiviral Assays : Given that certain coumarin derivatives have shown antiviral properties, including against HIV, screening for activity against a range of viruses could be a fruitful avenue. mdpi.commdpi.com

A systematic, high-throughput screening approach would efficiently profile the biological activities of a large library of these coumarin-carbamate derivatives. nih.gov

Integration of Experimental and Computational Methodologies for Lead Optimization

To accelerate the drug discovery process and optimize lead compounds derived from the this compound scaffold, a synergistic integration of experimental and computational methods is essential. nih.govopenaccesspub.org This integrated approach allows for a more rational and efficient design of novel, potent, and selective drug candidates. researchgate.net

Key computational techniques that should be employed include:

Molecular Docking : To predict and analyze the binding interactions of designed analogues with their biological targets, such as the active site of acetylcholinesterase or other enzymes. mdpi.comnih.gov This provides insights into the structural basis of activity and guides the design of new derivatives with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) : To build predictive models that correlate the chemical structures of the compounds with their biological activities. nih.gov These models can then be used to estimate the activity of virtual compounds before their synthesis, prioritizing the most promising candidates.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. abap.co.in This early assessment helps to identify and eliminate compounds with poor pharmacokinetic profiles, reducing late-stage attrition. researchgate.net

The predictions from these computational studies will guide the selection of which analogues to synthesize and test experimentally. The resulting in vitro biological data will, in turn, be used to refine and validate the computational models, creating a feedback loop that drives the efficient optimization of lead compounds. nih.govmdpi.com This iterative cycle of design, synthesis, testing, and modeling is a cornerstone of modern drug discovery. frontiersin.org

Data Tables

Table 1: Synthesis Methods for this compound Derivatives Data derived from Anand and Singh, 2013.

| Method | Reactants | Key Reagents/Conditions | Reaction Time | Yield (%) | Remarks |

| 1 | 7-Hydroxycoumarin, Benzoyl Chloride, Sodium Azide | NaOH, Two-step reaction | ~10 hours | 30-40 | Inconvenient reagents (hygroscopic, lacrimating) |

| 2 | 7-Hydroxycoumarin, Phenyl Isocyanate | Triethylamine, Petroleum Ether, Reflux | ~15 minutes | 85-95 | Most convenient, high yield, short duration |

| 3 | 7-Hydroxycoumarin, Phenylcarbamic Chloride | Single-step reaction | ~1 hour | 50-60 | Reagent is hygroscopic and lacrimating |

Table 2: Biological Activity Profile of a Potent Phenylcarbamate Analogue Data derived from Anand and Singh, 2013. nih.govbenthamdirect.com

| Compound Analogue | Target Enzyme | IC50 Value (nM) | Selectivity (BuChE/AChE) |

| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate | Acetylcholinesterase (AChE) | 13.5 ± 1.7 | ~20 |

| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate | Butyrylcholinesterase (BuChE) | - | ~20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-oxo-2H-chromen-7-yl phenylcarbamate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-phenylcoumarin and phenylcarbamoyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF) . Optimization strategies include:

- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.

- Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by deprotonating intermediates.

- Solvent selection : DMF increases solubility of aromatic intermediates, while acetone minimizes side reactions. Yield tracking via HPLC or TLC is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation employs:

- 1H/13C NMR : Peaks at δ 6.8–8.2 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) confirm the chromen and carbamate moieties .

- X-ray crystallography : Monoclinic space groups (e.g., P21/n) with unit cell parameters (a ≈ 8.3 Å, b ≈ 17.4 Å, c ≈ 11.6 Å, β ≈ 94.3°) are typical for related chromen derivatives. Software like SHELXL or WinGX refines displacement parameters .

- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) at m/z 323.1 (C16H13NO4) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Solutions include:

- Multi-technique validation : Cross-reference DFT-calculated IR/Raman spectra with experimental data to identify vibrational mode mismatches (e.g., C=O stretches at ~1700 cm⁻¹) .

- Solvent-correction models : Apply COSMO-RS or SMD solvation models in computational workflows to align predicted and observed NMR chemical shifts .

- Dynamic crystallography : Analyze temperature-dependent XRD data to assess lattice effects on molecular geometry .

Q. How does the introduction of electron-withdrawing groups (EWGs) at specific positions on the chromen ring influence the compound's biological activity, and what methodological approaches are used to assess this?

- Methodological Answer : Substituents like halogens (-Cl, -F) at the 4-position enhance bioactivity by modulating electron density:

- Enzyme inhibition assays : Measure IC50 values for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. For example, pyridine phenylcarbamates show time-dependent inhibition with IC50 ~10 µM .

- Cellular uptake studies : Fluorescent tagging (e.g., coumarin-based probes) quantifies intracellular accumulation via flow cytometry .

- QSAR modeling : Correlate Hammett σ constants of EWGs with logP and IC50 to predict activity trends .

Q. What are the key considerations when analyzing crystallographic data of this compound derivatives to ensure accurate molecular packing interpretations?

- Methodological Answer : Critical factors include:

- Space group validation : Monoclinic (P21/c) and orthorhombic (Pbca) systems dominate chromen derivatives. Check for systematic absences to avoid misindexing .

- Hydrogen bonding networks : Use Mercury software to map O─H···O and N─H···O interactions, which stabilize layered packing motifs .

- Thermal motion analysis : SHELXL-refined ADPs (anisotropic displacement parameters) should align with ORTEP ellipsoids; outliers suggest disorder or twinning .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.